molecular formula C14H21N3O4 B2389908 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid CAS No. 2177257-67-7

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid

Cat. No. B2389908
CAS RN: 2177257-67-7
M. Wt: 295.339
InChI Key: LPHASVVMTCCPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, also known as Boc-L-homoproline imidazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole can alter the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce the formation of amyloid-beta plaques in Alzheimer’s disease, and protect dopaminergic neurons from oxidative stress in Parkinson’s disease. It has also been shown to modulate various signaling pathways in the body, including the HDAC and Nrf2 pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole in lab experiments is its ability to modulate various signaling pathways in the body, which can be useful in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.

Future Directions

There are several future directions for research involving 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole. One direction is to study its potential therapeutic benefits in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another direction is to explore its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. Additionally, further research is needed to optimize the synthesis and purification methods for 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole, which could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves the reaction of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline with 1H-imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to yield 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole.

Scientific Research Applications

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been studied extensively for its potential therapeutic benefits in various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer’s disease, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson’s disease, it has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine.

properties

IUPAC Name

3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHASVVMTCCPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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